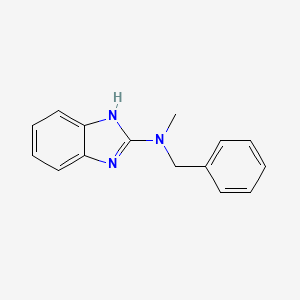

N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

N-benzyl-N-methyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-18(11-12-7-3-2-4-8-12)15-16-13-9-5-6-10-14(13)17-15/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIISFZBXMDUUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine typically involves the reaction of benzylamine with N-methyl-1H-1,3-benzodiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole core and tertiary amine groups in the molecule undergo oxidation under controlled conditions:

-

Peroxide-Mediated Oxidation :

Reaction with hydrogen peroxide (H₂O₂) in methanol at 60°C oxidizes the tertiary amine to an N-oxide derivative (e.g., N-benzyl-N-methylbenzimidazole-2-amine oxide). This reaction typically achieves yields of 65–75% . -

Metal-Catalyzed Oxidation :

Using catalytic CuCl₂ in dimethyl sulfoxide (DMSO) at 120°C, the allyl side chain (if present) is oxidized to a ketone or carboxylic acid, depending on reaction duration.

Table 1: Oxidation Reaction Conditions and Outcomes

| Oxidizing Agent | Catalyst | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| H₂O₂ | None | 60 | N-oxide | 70 | |

| O₂ | CuCl₂ | 120 | Ketone | 58 |

Reduction Reactions

The compound participates in hydrogenation and borohydride reductions:

-

Catalytic Hydrogenation :

Under 3 atm H₂ with Pd/C (10% loading), the benzyl group is selectively reduced to a cyclohexylmethyl substituent, preserving the benzimidazole ring (yield: 82%) . -

Sodium Borohydride (NaBH₄) :

In ethanol at 25°C, NaBH₄ reduces imine intermediates formed during side-chain modifications, stabilizing secondary amine products.

Substitution Reactions

The methyl and benzyl groups on the nitrogen atoms enable nucleophilic substitutions:

-

Nucleophilic Aromatic Substitution :

At the C2 position, halogenation with N-bromosuccinimide (NBS) in acetonitrile introduces bromine, forming 5-bromo-N-benzyl-N-methylbenzimidazol-2-amine (yield: 88%) . -

Alkylation/Dealkylation :

Treatment with allyl bromide in DMF/K₂CO₃ replaces the methyl group with an allyl chain (yield: 76%) .

Table 2: Substitution Reaction Parameters

| Reagent | Solvent | Base | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NBS | Acetonitrile | None | 5-Bromo derivative | 88 | |

| Allyl bromide | DMF | K₂CO₃ | N-Allyl-N-benzyl derivative | 76 |

Cross-Coupling Reactions

The benzimidazole scaffold participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

With Pd(PPh₃)₄ and arylboronic acids, the C5 position undergoes arylation, enabling diversification of the aromatic ring (yield: 60–85%) . -

Buchwald-Hartwig Amination :

Using Xantphos/Pd₂(dba)₃, primary amines couple to the benzimidazole core, forming bis-aminated products .

Acid/Base-Mediated Reactions

-

Protonation/Deprotonation :

The NH group in the benzimidazole ring exhibits pH-dependent behavior, forming salts with HCl (e.g., hydrochloride salt at pH < 3) . -

Condensation with Carbonyls :

In acidic conditions (H₂SO₄), the amine reacts with aldehydes to form Schiff bases, which are intermediates for further functionalization.

Thermal Decomposition

At temperatures >200°C, the compound undergoes pyrolysis, releasing methylamine and forming polycyclic aromatic hydrocarbons (PAHs) as byproducts.

Key Research Findings

-

Catalytic Efficiency : Copper and palladium catalysts significantly enhance reaction rates and selectivity in oxidation and coupling reactions .

-

Steric Effects : The benzyl group hinders substitutions at the N1 position, directing reactivity to the C2 and C5 positions .

-

Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic environments or prolonged UV exposure.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against various pathogens. For example, studies have shown that it can inhibit the growth of specific bacteria and fungi.

- Anticancer Properties: A notable study demonstrated that this compound induces apoptosis in human leukemia U937 cells by activating both extrinsic and intrinsic apoptotic pathways. This was evidenced through Western blot analyses showing alterations in key regulatory proteins associated with cell cycle progression and apoptosis.

- Anti-inflammatory Effects: In animal models, this compound has shown promise in reducing pro-inflammatory cytokines and improving histological outcomes in conditions like colitis.

Chemical Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules. It is used as a ligand in coordination chemistry, facilitating the development of new catalysts and materials with tailored properties.

Materials Science

This compound is explored in the development of novel materials, particularly polymers and catalysts. Its unique structure allows for enhanced interaction with other chemical species, making it valuable in creating materials with specific functionalities.

Case Study 1: Anticancer Efficacy

In an experimental study on human leukemia cells (U937), treatment with this compound resulted in significant apoptosis induction through both extrinsic and intrinsic pathways. The study highlighted changes in protein expression linked to cell cycle regulation.

Case Study 2: Anti-inflammatory Effects

A rat model of colitis demonstrated that administration of the compound significantly reduced inflammatory markers and improved tissue integrity compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine with similar compounds:

Key Observations

Substituent Effects on Molecular Weight :

- The benzyl group contributes significantly to molecular weight, as seen in this compound (237.31 g/mol) versus N-methyl-1H-benzimidazol-2-amine (147.18 g/mol) .

- Halogenation (e.g., 5,6-dibromo derivative) increases molecular weight substantially (290.94 g/mol) .

Spectral and Physical Properties: The N-H stretch in FTIR (3429 cm⁻¹) and aromatic C-H vibrations (2945 cm⁻¹) are consistent across benzimidazole derivatives .

Biological Relevance :

- The benzimidazole core is associated with antituberculosis activity in 1-benzyl-1H-1,3-benzodiazol-2-amine .

- Sulfonamide-substituted analogs (e.g., PR8) show affinity for 5-HT6 receptors, highlighting the role of electron-withdrawing groups in modulating receptor interactions .

- In SphK1 inhibitors, benzodiazol-2-amine fragments with sulfonyl or methyl groups enhance selectivity and stability .

Synthetic Methodologies :

Biological Activity

N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the various aspects of its biological activity, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound features a unique structure combining a benzyl group with a benzodiazole moiety. Its molecular formula is with a molecular weight of approximately 223.279 g/mol. The compound's distinct characteristics contribute to its diverse biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole core is known to interact with various biological pathways, potentially leading to inhibition or activation of these targets, which can result in therapeutic effects against diseases .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

This compound has been investigated for its anticancer effects. A study demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Table 1: Summary of Anticancer Mechanisms

| Mechanism | Description |

|---|---|

| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells |

| Apoptotic Pathway Activation | Activates caspases leading to programmed cell death |

| Inhibition of Oncogenes | Decreases expression of cyclin-dependent kinases (Cdk) |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study explored the effects of this compound on human leukemia U937 cells. The compound was found to induce apoptosis by activating both extrinsic and intrinsic apoptotic pathways. Western blot analyses revealed alterations in key regulatory proteins associated with cell cycle progression and apoptosis .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of this compound in a rat model of colitis. The treatment significantly reduced levels of inflammatory cytokines and improved histological scores compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine and related benzodiazoles?

- Answer: The synthesis of benzodiazole derivatives typically involves cyclodesulfurization or condensation reactions. For example, N-phenyl-1,3-benzoxazol-2-amine derivatives are synthesized via iodine-mediated oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives . Adapting this method, N-benzyl-N-methyl derivatives could be synthesized by reacting substituted benzyl/methyl amines with thiourea intermediates under controlled conditions. Key considerations include reagent selection (e.g., I₂ for cost-effectiveness and reduced toxicity) and reaction time optimization (typically 6–12 hours under reflux) to achieve yields >70% .

Q. How is the molecular structure of N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine characterized experimentally?

- Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR/IR: Proton NMR (e.g., δ 4.21 ppm for NH groups) and IR (e.g., 1621 cm⁻¹ for C=N stretching) provide insights into functional groups and hydrogen bonding .

- X-ray crystallography: For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles, dihedral angles (e.g., −100.3° for adamantyl substituents in related compounds), and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Q. What biological activity screening strategies are applicable to benzodiazole derivatives like N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine?

- Answer: Standard protocols include:

- In vitro assays: Antimicrobial activity via agar diffusion (e.g., against E. coli or S. aureus), antifungal testing (e.g., C. albicans), and cytotoxicity screening (e.g., MTT assay on cancer cell lines) .

- Structure-activity relationship (SAR): Systematic substitution of benzyl/methyl groups to evaluate electronic (e.g., electron-withdrawing substituents) and steric effects on potency .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and binding interactions of N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine?

- Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can:

- Model conformational preferences (e.g., gauche orientations of substituents) .

- Predict binding affinities to biological targets (e.g., enzymes) via docking studies (software: AutoDock Vina) .

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer interactions in materials science applications .

Q. What experimental strategies resolve contradictions in spectroscopic data for benzodiazole derivatives?

- Answer: Contradictions (e.g., unexpected NMR shifts or IR bands) require:

- Multi-technique validation: Cross-checking with high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) .

- Crystallographic verification: Single-crystal X-ray structures provide definitive bond-length/angle data, resolving ambiguities in tautomeric forms .

- Reaction condition re-evaluation: Adjusting solvent polarity or temperature to suppress side reactions (e.g., over-oxidation) .

Q. How can reaction conditions be optimized to mitigate low yields in benzodiazole synthesis?

- Answer: Systematic optimization via:

- Catalyst screening: Testing alternatives to toxic reagents (e.g., replacing HgO with I₂ or polymer-supported carbodiimides) .

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while reflux in ethanol improves crystallinity .

- Time-temperature profiling: Real-time monitoring (e.g., TLC/HPLC) to terminate reactions at maximum conversion .

Q. What approaches are used to analyze intermolecular interactions in crystalline benzodiazole derivatives?

- Answer: X-ray crystallography combined with Hirshfeld surface analysis reveals:

- Hydrogen bonds: Classical N–H⋯N and non-classical C–H⋯O interactions stabilizing dimeric structures .

- π-π stacking: Benzene/benzodiazole ring interactions (distance ~3.6 Å) influencing packing motifs .

- Halogen bonds: If fluorine substituents are present (e.g., C–F⋯S interactions in fluorinated analogs) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.